molecular formula C20H13FO2 B14415674 10-Fluoro-7,8-dihydrobenzo(pqr)tetraphene-7,8-diol CAS No. 83769-00-0

10-Fluoro-7,8-dihydrobenzo(pqr)tetraphene-7,8-diol

Cat. No.: B14415674
CAS No.: 83769-00-0
M. Wt: 304.3 g/mol
InChI Key: YHNSFTLGJZORQN-UHFFFAOYSA-N
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Description

10-Fluoro-7,8-dihydrobenzo(pqr)tetraphene-7,8-diol is a complex organic compound with the molecular formula C20H13FO2 This compound is a derivative of benzo[pqr]tetraphene, featuring a fluorine atom and two hydroxyl groups at specific positions on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Fluoro-7,8-dihydrobenzo(pqr)tetraphene-7,8-diol typically involves multi-step organic reactions. One common method includes the fluorination of benzo[pqr]tetraphene followed by the introduction of hydroxyl groups. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the selective addition of the fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and precise control of reaction parameters. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

10-Fluoro-7,8-dihydrobenzo(pqr)tetraphene-7,8-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

10-Fluoro-7,8-dihydrobenzo(pqr)tetraphene-7,8-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 10-Fluoro-7,8-dihydrobenzo(pqr)tetraphene-7,8-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can lead to the modulation of various biochemical pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[pqr]tetraphene-7,8-diol: Lacks the fluorine atom, resulting in different chemical properties.

    9-Fluoro-7,8-dihydrobenzo[pqr]tetraphene-7,8-diol: Similar structure but with the fluorine atom at a different position.

    7,8,9,10-Tetrahydrobenzo[pqr]tetraphen-7-ol: A related compound with different hydrogenation and hydroxylation patterns.

Uniqueness

10-Fluoro-7,8-dihydrobenzo(pqr)tetraphene-7,8-diol is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. The specific positioning of these groups can significantly influence the compound’s interactions with other molecules, making it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

83769-00-0

Molecular Formula

C20H13FO2

Molecular Weight

304.3 g/mol

IUPAC Name

10-fluoro-7,8-dihydrobenzo[a]pyrene-7,8-diol

InChI

InChI=1S/C20H13FO2/c21-15-9-16(22)20(23)14-8-12-5-4-10-2-1-3-11-6-7-13(19(14)15)18(12)17(10)11/h1-9,16,20,22-23H

InChI Key

YHNSFTLGJZORQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=CC(C5O)O)F)C=C2

Origin of Product

United States

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